molecular formula C15H14N2 B1267778 2-(2-phenylethyl)-1H-benzimidazole CAS No. 5805-30-1

2-(2-phenylethyl)-1H-benzimidazole

Cat. No. B1267778
CAS RN: 5805-30-1
M. Wt: 222.28 g/mol
InChI Key: BMLOBNVUJHKONU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(2-phenylethyl)-1H-benzimidazole derivatives involves efficient and convenient methods. A notable approach is the condensation of phenyl propionic acids with o-phenylenediamine in POCl3, which offers excellent yields, short reaction times, and operational simplicity (Shastri & Jadhav, 2019). Another method employs microwave-assisted synthesis for rapid and efficient production of 2-(alkyloxyaryl)-1H-benzimidazole derivatives, exploring the hypothesis that the stilbene framework can be mimicked with an appropriate 2-(Alkyloxyphenyl)benzimidazole scaffold (Navarrete-Vázquez et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride, a related compound, has been extensively studied through X-ray crystallography, NMR, FT-IR, UV/vis, and elemental analysis. This detailed analysis provides insights into the structure that can be relevant for understanding the properties of 2-(2-phenylethyl)-1H-benzimidazole (Abdel Ghani & Mansour, 2012).

Chemical Reactions and Properties

2-(2-Phenylethyl)-1H-benzimidazole and its derivatives undergo various chemical reactions, leading to the formation of complex structures. The reactivity of such compounds can be illustrated by their participation in the synthesis of benzimidazoles, benzothiazoles, and other heterocycles, demonstrating diverse chemical behaviors (Naresh, Kant, & Narender, 2014).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including 2-(2-phenylethyl)-1H-benzimidazole, are crucial for understanding their stability, solubility, and structural integrity. While specific studies on 2-(2-phenylethyl)-1H-benzimidazole are less common, research on related compounds provides valuable insights. For instance, the molecular structure analysis of 2-chloromethyl-1H-benzimidazole hydrochloride offers data on crystalline structures and intermolecular interactions, which are essential for predicting physical properties (Abdel Ghani & Mansour, 2012).

Scientific Research Applications

Antimicrobial Activity

2-(2-phenylethyl)-1H-benzimidazole derivatives have demonstrated significant antimicrobial properties. Studies have synthesized various derivatives that show promising activity against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans and Aspergillus flavus (Salahuddin et al., 2017). Another research synthesized 2-phenylethyl-1H-benzimidazole derivatives and evaluated their anti-inflammatory and antimicrobial activities, showing effectiveness against E. coli and B. subtilis (Shastri & Jadhav, 2019).

Antioxidant Properties

The compound 2-methyl benzimidazole, related to 2-(2-phenylethyl)-1H-benzimidazole, has been investigated for its antioxidant activity using the DPPH method. This highlights the potential of benzimidazole derivatives in combating oxidative stress (Saini et al., 2016).

Synthesis and Characterization

Various studies have focused on the facile synthesis and characterization of 2-(2-phenylethyl)-1H-benzimidazole derivatives. Techniques like IR, UV, 1H-NMR, 13C-NMR, and Mass spectral analysis are commonly used for characterization. These compounds are significant due to their extensive use in drug design and catalysis (Ajani et al., 2016).

Anticancer Activity

1H-benzimidazole derivatives, including 2-(2-phenylethyl)-1H-benzimidazole, have shown potential as anticancer agents. For example, a study synthesized and evaluated 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole for in vitro anticancer activity, revealing effectiveness on breast cancer cell lines (Salahuddin et al., 2014).

Vascular Relaxant Activity

Some 2-(2-phenylethyl)-1H-benzimidazole derivatives have shown vasorelaxant properties, potentially useful in treating hypertensive diseases. For example, derivatives like 2-(5-nitro-1H-benzimidazol-2-yl)phenol and 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole exhibited significant relaxant activity on isolated rat aortic rings, suggesting a potential application in cardiovascular therapeutics (Estrada-Soto et al., 2006).

Antihistaminic Activity

N-(4-piperidinyl)-1H-benzimidazol-2-amines, related to the 2-(2-phenylethyl)-1H-benzimidazole structure, have been synthesized and evaluated for their antihistaminic activity. These compounds showed significant potential after oral administration in animal models, indicating their applicability in allergy treatments (Janssens et al., 1985).

properties

IUPAC Name

2-(2-phenylethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-2-6-12(7-3-1)10-11-15-16-13-8-4-5-9-14(13)17-15/h1-9H,10-11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLOBNVUJHKONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40302979
Record name 2-(2-phenylethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-phenylethyl)-1H-benzimidazole

CAS RN

5805-30-1
Record name 5805-30-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-phenylethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40302979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 100 mL flask fitted with a stir-bar and condenser was charged with 1,2-phenylenediamine (2.88 g, 26.6 mmol), hydrocinnamic acid (4.00 g, 26.6 mmol), and 4M HCl (40 mL). The resultant suspension was heated in a 130° C. bath 48 hr. The mixture was cooled, and the precipitate was filtered. The solid was suspended in H2O (70 mL), and the suspension was brought to pH 11 with 50% aqueous NaOH and stirred overnight. The pH was readjusted from 3 to 11 with 50% NaOH. The solid was filtered, pressed with rubber dam, and rinsed with H2O (2×10 mL). The material was dried to give 4.9 g of 67 as a white solid (83%). 1H NMR (60 MHz, CDCl3): δ 12.3 (s, 1H), 7.6-7.4 (m, 2H), 7.4-6.8 (m, 7H), 3.2 (s, 4H) ppm. HPLC analysis (15:10:75 H2O:A1:MeOH) showed a purity of greater than 99% with a retention time of 3.2 min.
Quantity
2.88 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Park, J Jung, EJ Cho - European Journal of Organic …, 2014 - Wiley Online Library
A simple and environmentally‐friendly synthetic method for benzimidazoles, which are important structural motifs in many applications owing to their various biological functions, has …

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